N-phenethyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
N-phenethyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a triazolo-pyridazine core substituted with a p-tolyl group at position 3 and a thioacetamide-phenethyl side chain at position 4.
Properties
IUPAC Name |
2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5OS/c1-16-7-9-18(10-8-16)22-25-24-19-11-12-21(26-27(19)22)29-15-20(28)23-14-13-17-5-3-2-4-6-17/h2-12H,13-15H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGHMEWLZZQOLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenethyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: The synthesis begins with the preparation of the triazolopyridazine core. This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones or aldehydes under reflux conditions.
Thioether Formation: The next step involves the introduction of the thioether group. This can be done by reacting the triazolopyridazine intermediate with a suitable thiol compound, such as p-tolylthiol, in the presence of a base like sodium hydride or potassium carbonate.
Acetamide Formation: The final step is the formation of the acetamide group. This can be achieved by reacting the intermediate with phenethylamine and acetic anhydride under mild heating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-phenethyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, alcohols, sodium hydride, and dimethylformamide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with different nucleophiles.
Scientific Research Applications
N-phenethyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-phenethyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The triazolo-pyridazine scaffold is a versatile pharmacophore, with modifications at positions 3 and 6 significantly influencing biological activity and physicochemical properties. Below is a detailed comparison of N-phenethyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide with key analogs:
Table 1: Structural and Functional Comparison of Triazolo-Pyridazine Derivatives
Mechanistic Insights
- C1632 (N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) : This analog binds to Lin28, disrupting its interaction with let-7 miRNAs, leading to CSC differentiation and reduced tumor growth in vitro and in vivo. It also downregulates PD-L1, enhancing antitumor immunity . The methyl group at position 3 and phenylacetamide side chain are critical for target engagement .
- This compound : The p-tolyl group may enhance lipophilicity and membrane permeability compared to C1632, while the phenethyl moiety could improve binding affinity through π-π interactions with hydrophobic protein pockets.
Toxicity and Stability
- Triazolo-pyridazine derivatives, such as TATOT salts, demonstrate low toxicity and high stability (decomposition >280°C), attributed to the fused triazole ring . The phenethyl group in the target compound may introduce metabolic liabilities compared to methyl or fluorophenyl substituents.
Biological Activity
N-phenethyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies that demonstrate its efficacy.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structural components include a phenethyl group, a thioacetamide moiety, and a triazolo-pyridazine ring system. The presence of these functional groups contributes to its biological activity.
Antimicrobial Activity
Research has shown that derivatives of triazole compounds often exhibit significant antimicrobial properties. For instance, studies have indicated that triazole derivatives can inhibit the growth of various bacterial strains. The compound has been evaluated for its antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating comparable effectiveness to established antibiotics .
Antitumor Activity
Triazole derivatives are also known for their antitumor properties. In vitro studies have indicated that this compound exhibits cytotoxic effects on cancer cell lines. For example, compounds with similar structures have been shown to inhibit cell proliferation and induce apoptosis in various cancer types .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been explored in several studies. Triazole derivatives have been reported to reduce inflammation by inhibiting key mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). In animal models, these compounds demonstrated significant reductions in paw edema induced by carrageenan .
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammation and cancer progression.
- Cellular Signaling Pathways : The modulation of signaling pathways related to apoptosis and cell cycle regulation is a common mechanism among triazole derivatives.
Case Studies
Several case studies highlight the efficacy of triazole derivatives in clinical settings:
- Study on Antibacterial Efficacy : A comparative study evaluated the antibacterial activity of various triazole derivatives against E. coli and S. aureus. The results indicated that certain derivatives showed significant inhibition zones comparable to standard antibiotics .
- Anticancer Activity Assessment : In vitro experiments conducted on breast cancer cell lines revealed that triazole derivatives led to a decrease in cell viability and increased apoptosis rates .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing N-phenethyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide, and what key intermediates are involved?
- Methodology : Synthesis typically involves multi-step reactions, including:
- Substitution reactions under alkaline conditions to introduce heterocyclic moieties (e.g., triazolopyridazine cores) .
- Reductive steps (e.g., iron powder in acidic conditions) to generate aniline intermediates .
- Condensation reactions with thioacetamide derivatives using coupling agents like EDC or DCC to form the final acetamide linkage .
- Key intermediates : 3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol and phenethylamine derivatives are critical precursors.
Q. How can researchers validate the structural integrity of this compound during synthesis?
- Analytical techniques :
- NMR spectroscopy : Confirm regiochemistry of the triazolo-pyridazine core and phenethyl substitution patterns .
- LC-MS : Verify molecular weight and purity (>95%) .
- Elemental analysis : Cross-check experimental vs. calculated C/H/N/S percentages to confirm stoichiometry .
Q. What preliminary biological assays are recommended for screening its activity?
- In vitro assays :
- Enzyme inhibition studies : Target kinases or proteases due to the triazolo-pyridazine scaffold’s affinity for ATP-binding pockets .
- Antioxidant activity : Use DPPH radical scavenging assays, comparing results to reference compounds like ascorbic acid .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for this compound?
- Contradiction analysis :
- Variable temperature NMR : Assess dynamic rotational barriers in the phenethyl group or thioether linkage .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals in the triazolo-pyridazine core .
- X-ray crystallography : Definitive structural confirmation, particularly for regiochemical assignments .
Q. What strategies optimize yield in the condensation step of the synthesis?
- Methodological improvements :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of thiol intermediates .
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for C–S bond formation efficiency .
- Statistical optimization : Use a Box-Behnken design to balance temperature, reagent stoichiometry, and reaction time .
Q. How can computational models predict the compound’s bioactivity and target selectivity?
- In silico approaches :
- PASS program : Predict pharmacological profiles (e.g., kinase inhibition, antimicrobial potential) based on structural fingerprints .
- Molecular docking : Simulate binding to targets like EGFR or COX-2 using AutoDock Vina; compare docking scores with known inhibitors .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize experimental validation .
Q. What experimental evidence supports or contradicts the compound’s hypothesized mechanism of action?
- Case study :
- Hypothesis : The triazolo-pyridazine core acts as a kinase inhibitor.
- Supporting data : IC₅₀ values <1 μM in EGFR kinase assays align with docking poses in ATP-binding pockets .
- Contradictions : Poor correlation between in vitro activity and cellular efficacy may suggest off-target effects or metabolic instability .
- Resolution : Perform metabolic stability assays (e.g., liver microsome testing) and SAR studies with analogs (e.g., fluorinated phenethyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
